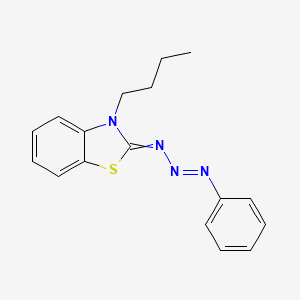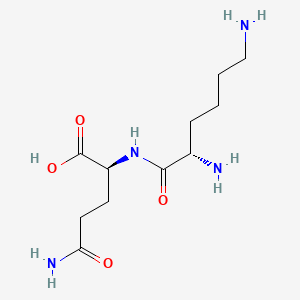![molecular formula C5H9ClO2S B14172462 3-[(2-Chloroethyl)sulfanyl]propanoic acid CAS No. 4303-46-2](/img/structure/B14172462.png)
3-[(2-Chloroethyl)sulfanyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chloroethyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C₅H₉ClO₂S. It is a derivative of propanoic acid, where a 2-chloroethyl group is attached to the sulfur atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroethyl)sulfanyl]propanoic acid typically involves the reaction of 3-mercaptopropanoic acid with 2-chloroethanol under acidic conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of 3-mercaptopropanoic acid and the carbon atom of 2-chloroethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-[(2-Chloroethyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[(2-Chloroethyl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2-Chloroethyl)sulfanyl]propanoic acid involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modification of proteins, enzymes, or other biomolecules, affecting their function and activity.
相似化合物的比较
Similar Compounds
2-Amino-3-[(2-chloroethyl)sulfanyl]propanoic acid: A derivative with an amino group, used in the study of cysteine and its derivatives.
3-[(2-Chlorophenyl)sulfanyl]propanoic acid: A compound with a chlorophenyl group, used in various chemical applications.
Uniqueness
3-[(2-Chloroethyl)sulfanyl]propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in different fields of research and industry.
属性
CAS 编号 |
4303-46-2 |
|---|---|
分子式 |
C5H9ClO2S |
分子量 |
168.64 g/mol |
IUPAC 名称 |
3-(2-chloroethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H9ClO2S/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8) |
InChI 键 |
QEJFNSFFSQAUIW-UHFFFAOYSA-N |
规范 SMILES |
C(CSCCCl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)




![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)
![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)
![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)

